![molecular formula CNS B1213124 Thiocyanato radical CAS No. 15941-77-2](/img/structure/B1213124.png)
Thiocyanato radical
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Overview
Description
Nitridosulfidocarbon(.) is an organic radical. It derives from a thiocyanic acid.
Scientific Research Applications
Synthesis of Thiocyanato-Containing Compounds
- Thiocyanato radicals have been used in metal-free visible-light-promoted reactions for the synthesis of thiocyanato-containing isoquinolinediones and azaspirotrienediones. These methods employ readily available thiocyanate salts and are notable for their ease of implementation and moderate to good yields, contributing to the development of drug-like molecules (Chen, He, & Guan, 2019) (Chen, He, Guan, & He, 2019).
Oxidation Processes
- Thiocyanate radicals, generated from thiocyanate salts using photocatalysts like Rose Bengal, have been utilized in the oxidation of alcohols to aldehydes, demonstrating a broad scope and tolerance towards various functional groups (Shah & Singh, 2018). In another application, visible light-driven oxidative cascade reactions were used for the synthesis of β-thiocyanato alcohols via difunctionalization of alkenes (Zhang, Guo, Yu, Guan, & He, 2018).
Electrochemical Applications
- Electrochemical thiocyanation of aromatic compounds, involving derivatives of anisole and aniline, has been explored in organic acidic media. This method is environmentally friendly and shows high regio- and isomer-selectivity, making it relevant in the synthesis of aromatic thiocyanates (Gitkis & Becker, 2010).
Radical Reactions and Synthesis
- Research has shown that thiocyanates, formed via thiocyanation reactions, are prevalent in natural products, synthetic drugs, and bioactive molecules. Direct thiocyanation methods, including nucleophilic, electrophilic, and free radical reactions, have broad application prospects in constructing SCN-containing organic molecules (Chen, Shi, Liu, & Zhao, 2022).
Analytical and Environmental Applications
- The thiocyanate radical has been measured in milk by ion chromatography, demonstrating an effective and convenient method for detecting this radical in food products (Kou, 2012). Additionally, the degradation of thiocyanate in aqueous solutions using persulfate activated ferric ion has been reported, highlighting its potential in treating wastewater from mining facilities (Budaev, Batoeva, & Tsybikova, 2015).
properties
CAS RN |
15941-77-2 |
---|---|
Product Name |
Thiocyanato radical |
Molecular Formula |
CNS |
Molecular Weight |
58.08 g/mol |
InChI |
InChI=1S/CNS/c2-1-3 |
InChI Key |
NYAZXHASVIWIRJ-UHFFFAOYSA-N |
SMILES |
C(#N)[S] |
Canonical SMILES |
C(#N)[S] |
Other CAS RN |
15941-77-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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